molecular formula C34H36N2O6 B1209547 Oxydimorphine CAS No. 125-24-6

Oxydimorphine

Cat. No. B1209547
CAS RN: 125-24-6
M. Wt: 568.7 g/mol
InChI Key: FOJYFDFNGPRXDR-UHFFFAOYSA-N
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Description

Oxymorphone is a semi-synthetic opioid substitute for morphine. It’s a potent analgesic used in the management of moderate-to-severe pain . It’s used to relieve pain severe enough to require opioid treatment and when other pain medicines did not work well enough or cannot be tolerated .


Synthesis Analysis

Noroxymorphone, a pivotal intermediate in the synthesis of important opioid antagonists such as naloxone and naltrexone, is prepared from thebaine, a naturally occurring opiate isolated from poppy extract. The preparation involves a multistep sequence in which oxycodone is first generated and then N- and O-demethylated .


Molecular Structure Analysis

The molecular formula of Oxymorphone is C17H19NO4 .


Chemical Reactions Analysis

The chemical structure of opioids is subdivided into those based on the 4,5-epoxymorphinan ring, such as morphine, codeine, oxymorphone, oxycodone, buprenorphine, hydromorphone, and hydrocodone .

Scientific Research Applications

Oxytocin and Antipsychotic Properties

  • Antipsychotic Potential : Oxytocin (Oxt) has been suggested as a natural antipsychotic. Research involving oxytocin knockout mice (Oxt−/−) revealed that the absence of Oxt makes these mice more susceptible to the psychosis-related effects of certain drugs. This implies that Oxt may play a role in mitigating psychotic symptoms, potentially offering insights into new antipsychotic treatments (Caldwell, Stephens, & Young, 2009).

Analgesic Comparison with Other Opioids

  • Analgesic Efficacy : A meta-analysis comparing the analgesic effect of oxycodone and morphine on patients with moderate and advanced cancer pain showed no significant differences between the two. This study helps understand the relative efficacy of different opioids, including oxymorphone, in pain management (Guo, Deng, Lu, & Zhao, 2018).

Neurobehavioral Impact

  • Neurobehavioral Effects : A study on apomorphine, a dopamine receptor agonist, highlighted its potential neurotoxicity mediated by oxidation derivatives. This research can inform understanding of the neurological impacts of dopamine agonists, including oxydimorphine, and their metabolites (Picada et al., 2002).

Xanthine Oxidase and Cardiovascular Health

  • Cardiovascular Implications : Research on xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid, implicates its role in atherogenesis and foam cell formation. This study may indirectly provide insights into the cardiovascular effects of oxydimorphine, given its potential impact on similar metabolic pathways (Dai et al., 2017).

Genotoxic and Neuroprotective Activities

  • Genotoxicity and Neuroprotection : Investigations into the genotoxic, neurotoxic, and neuroprotective activities of apomorphine and its oxidized derivative provide valuable insights into the dual nature of these compounds. This research is crucial for understanding the broader implications of oxydimorphine's use in various therapeutic contexts (Picada, Roesler, & Henriques, 2005).

Safety And Hazards

Oxymorphone can cause serious side effects. It can slow or stop your breathing, and death may occur. A person caring for you should give naloxone and/or seek emergency medical attention if you have slow breathing with long pauses, blue colored lips, or if you are hard to wake up . Misuse of opioid medicine can cause addiction, overdose, or death .

Future Directions

Research is ongoing to elucidate the biology of pain, to discover novel nonaddictive analgesics, and to refine substantially the ability to deliver analgesia at the level of the individual patient—that is, precision analgesia .

properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-10-[(4R,4aR,7S,7aR,12bS)-7,9-dihydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N2O6/c1-35-9-7-33-19-3-5-23(37)31(33)41-29-25(33)15(13-21(19)35)11-17(27(29)39)18-12-16-14-22-20-4-6-24(38)32-34(20,8-10-36(22)2)26(16)30(42-32)28(18)40/h3-6,11-12,19-24,31-32,37-40H,7-10,13-14H2,1-2H3/t19-,20-,21+,22+,23-,24-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJYFDFNGPRXDR-SQILNHJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=CC(=C(C(=C52)OC3C(C=C4)O)O)C6=C(C7=C8C(=C6)CC9C1C8(CCN9C)C(O7)C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=CC(=C(C(=C52)O[C@H]3[C@H](C=C4)O)O)C6=C(C7=C8C(=C6)C[C@@H]9[C@H]1[C@]8(CCN9C)[C@@H](O7)[C@H](C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50924984
Record name 2-(3,6-Dihydroxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-2-yl)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-3,6-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxydimorphine

CAS RN

125-24-6
Record name Pseudomorphine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudomorphine
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Record name 2-(3,6-Dihydroxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-2-yl)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-3,6-diol
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Record name 125-24-6
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Record name PSEUDOMORPHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
SK Mushinskaya, IP Kovalev, YV Shostenko - Chemistry of Natural …, 1971 - Springer
… the oxydimorphine remained at the starting line. In view of this, we suggested that Kh-4 could be oxydimorphine. … by the method used to obtain the analogous salts of oxydimorphine [5]. …
Number of citations: 2 link.springer.com
P Breton - Annales Pharmaceutiques Francaises, 1945 - europepmc.org
Characterization of gallic acid, oxydimorphine, and solanine. - Abstract - Europe PMC … Characterization of gallic acid, oxydimorphine, and solanine. …
Number of citations: 1 europepmc.org
J TRAVELL - Journal of Pharmacology and Experimental …, 1932 - Citeseer
… was termed oxydimorphine by PoLstorff and Broockmann on the basis of its chemical formula. Donath suggested dehydromorphine as a more logical name than oxydimorphine, since …
Number of citations: 8 citeseerx.ist.psu.edu
VE Levine - Journal of the American Pharmaceutical …, 1931 - Wiley Online Library
Tn the course of time many color reactions have been described for various compounds of interest to the organic and to the biologic chemist. Among such compounds may be …
Number of citations: 1 onlinelibrary.wiley.com
J Pryde - Analyst, 1921 - pubs.rsc.org
… upon the condensation of oxydimorphine with p-… oxydimorphine an emerald-green colour. The reaction is very sensitive for morphine (a few mg.) but less sensitive for oxydimorphine (a …
Number of citations: 0 pubs.rsc.org
CC Fulton - The Journal of Laboratory and Clinical Medicine, 1928 - translationalres.com
… Oxydimorphine-prepared … These other opium alkaloids, except oxydimorphine, were also tried with the tests of Articles I and V. I did not feel sure that the oxydimorphine was entirely free …
Number of citations: 3 www.translationalres.com
VE Levine, CC Fulton - The Journal of Laboratory and Clinical …, 1929 - translationalres.com
… containing formaldehyde give distinctive reactions with morphine, cod&r> oxydimorphine, … , or all four reagents, it should be possible to identify morphine, codeine, oxydimorphine, …
Number of citations: 0 www.translationalres.com
CF SCHMIDT, AE Livingston - Journal of Pharmacology and Experimental …, 1933 - Citeseer
Pseudomorphine, also known as oxydimorphine and dehydro morphine, is of interest for several reasons, not the least of which is that it is the first oxidation product of morphine (1). …
Number of citations: 9 citeseerx.ist.psu.edu
DE Jackson - J. Pharmacol. Exp. Ther, 1914 - books.google.com
Some experiments which I have recently performed have seemed to possess such peculiar pharmacological and toxicological interest that I should like to record the results here. They …
Number of citations: 9 books.google.com
AK Balls - Journal of Biological Chemistry, 1927 - Elsevier
Pseudomorphine (oxydimorphine, dehydromorphine) is not we11 known. It has been studied only in a desultory way and over a long period of years. Even its existence as a chemical …
Number of citations: 15 www.sciencedirect.com

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